N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide
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Description
N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide is a useful research compound. Its molecular formula is C15H24N4O4S and its molecular weight is 356.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets by binding to them, which can lead to changes in the target’s function . This interaction can result in a variety of biological effects depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can include changes in cellular function and potentially therapeutic effects .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.
Properties
IUPAC Name |
N-[2-(dimethylsulfamoylamino)ethyl]-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-11(2)14(20)18-13-7-5-12(6-8-13)15(21)16-9-10-17-24(22,23)19(3)4/h5-8,11,17H,9-10H2,1-4H3,(H,16,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPWLKPVYUTZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.